molecular formula C9H6BrF3O2 B1507423 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid CAS No. 1214391-55-5

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid

Cat. No. B1507423
M. Wt: 283.04 g/mol
InChI Key: KCUGEEWWDJMZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid” is an organic compound with the CAS Number: 518070-15-0 . It has a molecular weight of 283.04 . This compound is also known as 3-Bromo-4-(carboxymethyl)benzotrifluoride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Reactions at the benzylic position, where the bromine atom is located, can involve free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are widely used in the agrochemical and pharmaceutical industries .
    • Methods : The synthesis and applications of TFMP derivatives involve various chemical reactions, including vapor-phase reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis of Antitumor Agent Sorafenib

    • Field : Pharmaceutical Research.
    • Application : A compound similar to the one you mentioned, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, has been used in synthesizing a key intermediate of the antitumor agent sorafenib.
    • Methods : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The results or outcomes obtained were not detailed in the source.
  • Organic Compound Synthesis

    • Field : Organic Chemistry .
    • Application : 4-(Trifluoromethyl)phenylboronic acid, a compound with a similar structure, can be used as a reactant in various reactions .
    • Methods : It can be used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Synthesis of Trifluoromethylpyridines

    • Field : Organic Chemistry .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
    • Methods : The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Development of Fluorinated Organic Chemicals

    • Field : Organic Chemistry .
    • Application : The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers

    • Field : Organic Chemistry .
    • Application : A procedure has been developed for the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Development of Fluorinated Organic Chemicals

    • Field : Organic Chemistry .
    • Application : The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers

    • Field : Organic Chemistry .
    • Application : A procedure has been developed for the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Synthesis of Indole Derivatives

    • Field : Pharmaceutical Research .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3-bromo-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGEEWWDJMZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733845
Record name [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid

CAS RN

1214391-55-5
Record name [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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